Histone H4 (2-21)

Description

Histone H4 as a Core Component of the Nucleosome

Eukaryotic DNA is highly organized and compacted within the nucleus into a complex structure known as chromatin. The fundamental repeating unit of chromatin is the nucleosome. life-science-alliance.org Each nucleosome consists of a segment of DNA wrapped around a core of eight histone proteins. This core, known as the histone octamer, is comprised of two copies each of the core histones: H2A, H2B, H3, and H4. life-science-alliance.orgyoutube.com

Histone H4 is a small, highly basic protein that is a crucial architectural component of the nucleosome. youtube.com It heterodimerizes with histone H3, and two of these H3-H4 dimers associate to form a stable (H3-H4)2 tetramer. pnas.org This tetramer is a key structural element that organizes the central part of the nucleosomal DNA. Subsequently, two H2A-H2B dimers are added to complete the histone octamer. nih.gov The histone octamer provides the spool around which approximately 147 base pairs of DNA are wrapped in a left-handed superhelix, forming the nucleosome core particle. nih.gov This packaging of DNA into nucleosomes is the first and most basic level of chromatin compaction, limiting the general accessibility of DNA to cellular machinery. uniprot.org

Structural Characteristics of the Histone H4 N-Terminal Tail (Residues 2-21)

The Histone H4 protein has a globular C-terminal domain and a flexible, protruding N-terminal tail. pnas.org The specific peptide fragment, Histone H4 (2-21), represents a significant portion of this tail region. Unlike the structured histone fold domain, the N-terminal tail is largely disordered, which allows it to be highly dynamic and accessible for interactions with other molecules. researchgate.netyoutube.com This flexibility is essential for its regulatory functions. researchgate.net

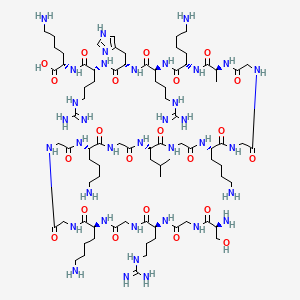

The amino acid sequence of Histone H4 (2-21) is SGRGKGGKGLGKGGAKRHRK. nih.gov This sequence is notable for its high content of positively charged (basic) amino acid residues, such as lysine (B10760008) (K) and arginine (R), interspersed with glycine (B1666218) (G) residues. researchgate.netnih.gov This positive charge facilitates interactions with the negatively charged phosphate (B84403) backbone of DNA. youtube.com

Below are the key chemical and physical properties of the Histone H4 (2-21) peptide.

Table 1: Physicochemical Properties of Histone H4 (2-21)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈₂H₁₅₀N₃₆O₂₂ | nih.gov |

| Molecular Weight | 1992.3 g/mol | nih.gov |

| Amino Acid Sequence | SGRGKGGKGLGKGGAKRHRK | nih.gov |

| Canonical SMILES | C(C(C(N)C(=O)O)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O | nih.gov |

| Net Charge (at neutral pH) | Highly Positive | researchgate.net |

Foundational Role of the Histone H4 N-Terminal Tail in Chromatin Organization

The N-terminal tail of Histone H4, including the 2-21 region, is fundamental to chromatin's higher-order structure and the regulation of DNA-templated processes. nih.gov Its functions are multifaceted and are largely modulated by post-translational modifications (PTMs). nih.gov

One of the primary roles of the H4 tail is to mediate internucleosomal contacts. The tail of one nucleosome can interact with an acidic patch on the surface of the H2A-H2B dimer of an adjacent nucleosome. nih.govacs.org These interactions are crucial for the folding of the 10 nm "beads-on-a-string" chromatin fiber into more compact 30 nm fibers, a process associated with transcriptional repression. nih.govpnas.org

Furthermore, the H4 tail serves as a critical interaction hub for non-histone proteins, such as chromatin remodeling complexes. nih.gov For example, the ISWI family of ATP-dependent chromatin remodelers requires the H4 tail to efficiently mobilize nucleosomes, thereby altering DNA accessibility. nih.gov The tail is also a primary substrate for enzymes that "write," "read," and "erase" PTMs. youtube.com

Post-translational modifications within the H4 (2-21) region are particularly impactful. Acetylation of lysine residues (K5, K8, K12, and K16) neutralizes their positive charge, which is thought to weaken the tail's interaction with DNA and adjacent nucleosomes. youtube.com This change can lead to a more open and transcriptionally active chromatin state. nih.gov Conversely, other modifications like methylation can create binding sites for specific proteins that lead to either gene activation or repression. cellsignal.com

Table 2: Key Post-Translational Modification Sites within the Human Histone H4 N-Terminal Tail (Residues 2-21)

| Residue Position | Amino Acid | Type of Modification | Associated Function | Source |

|---|---|---|---|---|

| K5 | Lysine | Acetylation | Transcriptional activation, Histone deposition | youtube.complos.org |

| K8 | Lysine | Acetylation | Transcriptional activation | youtube.complos.org |

| K12 | Lysine | Acetylation | Transcriptional activation, Marks newly synthesized H4 | youtube.complos.org |

| K16 | Lysine | Acetylation | Required for productive transcription elongation | nih.gov |

| R3 | Arginine | Methylation | Transcriptional activation | cellsignal.com |

| K20 | Lysine | Methylation, Acetylation | DNA damage response, Transcription regulation, Genome maintenance | life-science-alliance.orgnih.gov |

Properties

Molecular Formula |

C82H150N36O22 |

|---|---|

Molecular Weight |

1992.3 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C82H150N36O22/c1-46(2)33-58(113-67(127)43-105-72(132)52(19-6-11-27-85)109-63(123)39-100-61(121)37-103-70(130)50(17-4-9-25-83)110-65(125)41-104-73(133)53(22-14-30-96-80(89)90)112-64(124)40-101-69(129)49(88)44-119)74(134)106-42-66(126)111-51(18-5-10-26-84)71(131)102-36-60(120)99-38-62(122)108-47(3)68(128)114-54(20-7-12-28-86)75(135)115-56(24-16-32-98-82(93)94)77(137)118-59(34-48-35-95-45-107-48)78(138)116-55(23-15-31-97-81(91)92)76(136)117-57(79(139)140)21-8-13-29-87/h35,45-47,49-59,119H,4-34,36-44,83-88H2,1-3H3,(H,95,107)(H,99,120)(H,100,121)(H,101,129)(H,102,131)(H,103,130)(H,104,133)(H,105,132)(H,106,134)(H,108,122)(H,109,123)(H,110,125)(H,111,126)(H,112,124)(H,113,127)(H,114,128)(H,115,135)(H,116,138)(H,117,136)(H,118,137)(H,139,140)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t47-,49-,50-,51-,52-,53-,54-,55+,56-,57-,58-,59-/m0/s1 |

InChI Key |

RLPPOYIZNQZTDS-PWZLSCLCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)N |

Origin of Product |

United States |

Post Translational Modifications Ptms Within the Histone H4 2 21 Region and Its Proximal Domains

Acetylation of Lysine (B10760008) Residues within Histone H4 N-Terminal Tail

Histone acetylation is one of the most extensively studied PTMs and is strongly associated with a transcriptionally active or "open" chromatin state. oup.comnih.gov This reversible process involves the addition of an acetyl group to the ε-amino group of lysine residues, which has significant downstream consequences for chromatin dynamics. ovid.comnih.gov

Identification of Key Acetylation Sites (e.g., K5, K8, K12, K16)

The N-terminal tail of histone H4 contains several lysine (K) residues that are primary targets for acetylation. The most prominent and conserved of these sites are lysine 5 (K5), lysine 8 (K8), lysine 12 (K12), and lysine 16 (K16). mdpi.complos.org While these sites can be acetylated individually, they often appear in various combinations, creating a complex pattern of modifications. nih.gov For instance, newly synthesized histone H4 is typically diacetylated at K5 and K12 to facilitate its incorporation into chromatin during DNA replication. mdpi.comnih.gov Acetylation at K8 and K16 is frequently observed at the start sites of actively transcribed genes. youtube.com Although there is some functional redundancy among K5, K8, and K12, acetylation at K16 often has unique and critical roles, particularly in processes like chromatin compaction and transcriptional activation. tandfonline.comnih.govepigenie.com Studies have shown that while mutations in three of the four key lysines can be tolerated, mutating all four is lethal, highlighting their collective importance. researchgate.net

Table 1: Key Acetylation Sites on Histone H4 N-Terminal Tail

| Acetylation Site | Common Associated Function(s) |

| H4K5ac | Nucleosome assembly, gene activation |

| H4K8ac | Transcriptional activation |

| H4K12ac | Nucleosome assembly, gene activation |

| H4K16ac | Transcriptional activation, chromatin decompaction, DNA damage repair |

Enzymatic Regulation: Histone Acetyltransferases (HATs) and Deacetylases (HDACs)

The dynamic state of histone H4 acetylation is precisely controlled by the opposing actions of two enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs). nih.govwikipedia.org

Histone Acetyltransferases (HATs) , often referred to as the "writers" of the histone code, catalyze the transfer of an acetyl group from the cofactor acetyl-CoA to the lysine side chain. wikipedia.orgyoutube.com HATs are typically found in large multi-protein complexes and can be recruited to specific gene loci by transcription factors. nih.gov Different HAT families, such as GNAT and MYST, have preferences for specific histone substrates. researchgate.net For example, the HAT complex NuA4, with its catalytic subunit Esa1 in yeast, is responsible for acetylating histone H4. epigenie.com The HAT1 enzyme is known to acetylate H4 at lysines 5 and 12 on newly synthesized histones. mdpi.com

Histone Deacetylases (HDACs) are the "erasers" that remove these acetyl marks, restoring the positive charge on the lysine residue. youtube.comyoutube.com This action is generally associated with chromatin condensation and transcriptional repression. nih.govfrontiersin.org Like HATs, HDACs also function within larger complexes. nih.gov In mammals, there are 18 known HDACs, categorized into four classes. nih.govfrontiersin.org The balance between HAT and HDAC activity at any given genomic location determines the local acetylation level and, consequently, the transcriptional status of the associated genes. nih.gov

Mechanistic Insights into Chromatin Decompaction and Gene Activation

Acetylation of histone H4 tails plays a direct role in altering chromatin structure to facilitate gene expression. nih.gov The primary mechanism involves charge neutralization. Lysine residues are positively charged at physiological pH, allowing them to interact strongly with the negatively charged phosphate (B84403) backbone of DNA and with acidic patches on neighboring nucleosomes. nih.govyoutube.com

The addition of an acetyl group by a HAT neutralizes this positive charge. wikipedia.orgnih.gov This neutralization weakens the electrostatic interactions between the histone tails and DNA, leading to a more relaxed or "open" chromatin conformation, a process known as chromatin decompaction. nih.govwikipedia.orgpnas.org This structural change increases the accessibility of the DNA template to the transcriptional machinery, including transcription factors and RNA polymerase, thereby promoting gene activation. wikipedia.orgnih.gov Furthermore, acetylated histone tails can act as docking sites for proteins containing specific recognition modules called bromodomains. youtube.comnih.gov These bromodomain-containing proteins are often components of larger complexes that further promote transcription, such as chromatin remodelers. youtube.com

Interplay with Nucleosome Assembly and Histone Displacement

Histone H4 acetylation is intrinsically linked to the life cycle of a nucleosome, from its assembly to its potential displacement. During DNA replication, newly synthesized histone H4 molecules are characteristically acetylated at K5 and K12 in the cytoplasm by HAT1. mdpi.com This specific di-acetylation pattern serves as a signal for their import into the nucleus and subsequent deposition onto newly replicated DNA by histone chaperones like CAF-1, facilitating the assembly of new nucleosomes. mdpi.com

Following assembly, these acetylation marks are typically removed as the chromatin matures. nih.gov Conversely, acetylation is also implicated in the destabilization and displacement of nucleosomes. Increased acetylation can weaken the interactions holding the nucleosome together, making it easier for chromatin remodeling complexes to evict or slide the histone octamer. tandfonline.com This eviction is often necessary to expose regulatory elements like promoters or enhancers to allow for gene transcription to begin. tandfonline.com Studies have shown that incorporating mimics of acetylated H4 can lead to the preferential displacement of core histones from active chromatin regions. tandfonline.com

Methylation of Histone H4 N-Terminal Tail Residues

While acetylation is a dominant modification on the more N-terminal lysines of H4, methylation becomes a key regulatory mark further down the tail, most notably at lysine 20. epigenie.com Unlike acetylation, which consistently correlates with activation, the functional outcome of lysine methylation is more complex and depends on both the site and the degree of methylation (mono-, di-, or tri-methylation). cellsignal.comresearchgate.net

Lysine Methylation at H4K20: Mono-, Di-, and Tri-methylation States

Histone H4 lysine 20 (H4K20) is a critical site for methylation, a modification that is not acetylated at this position. epigenie.com This mark exists in three distinct states—monomethylation (H4K20me1), dimethylation (H4K20me2), and trimethylation (H4K20me3)—each established by specific enzymes and associated with different biological functions. wikipedia.orgnih.gov

H4K20me1 (Monomethylation): This state is primarily associated with transcriptional activation and is found in the most highly transcribed genes. epigenie.comwikipedia.org The sole enzyme responsible for catalyzing H4K20me1 is PR-Set7 (also known as SET8). epigenie.comnih.gov Levels of PR-Set7 and H4K20me1 fluctuate during the cell cycle, playing a role in chromatin condensation and proper mitotic progression. epigenie.com

H4K20me2 (Dimethylation): This is the most abundant of the H4K20 methylation states. wikipedia.org It is involved in cell cycle control, marking origins of DNA replication, and is crucial for the DNA damage response. epigenie.comnih.gov In the event of DNA damage, H4K20me2 serves as a binding platform for the key DNA repair factor 53BP1. epigenie.comnih.gov

H4K20me3 (Trimethylation): In stark contrast to H4K20me1, trimethylation is a hallmark of silenced chromatin (heterochromatin). epigenie.comresearchgate.net It is associated with transcriptional repression when present at gene promoters and is important for silencing repetitive DNA elements. epigenie.comwikipedia.org The loss of H4K20me3, often in conjunction with reduced H4K16 acetylation, has been identified as a near-universal characteristic of human cancers. epigenie.comwikipedia.org

The enzymes SUV4-20H1 and SUV4-20H2 are responsible for converting H4K20me1 to H4K20me2 and H4K20me3. nih.gov The distinct distribution and function of each methylation state underscore the complexity of the histone code in regulating genome integrity and gene expression. researchgate.netnih.gov

Table 2: Methylation States of Histone H4 Lysine 20 (H4K20)

| Methylation State | Key Associated Function(s) | Key Regulating Enzyme(s) |

| H4K20me1 | Transcriptional activation, cell cycle regulation | PR-Set7 / SET8 |

| H4K20me2 | DNA damage response, DNA replication origin marking | SUV4-20H1, SUV4-20H2 |

| H4K20me3 | Transcriptional repression, heterochromatin formation | SUV4-20H1, SUV4-20H2 |

Compound and Protein List

| Name | Type |

| Histone H4 | Protein |

| Lysine | Amino Acid |

| Acetyl-CoA | Molecule |

| Histone Acetyltransferases (HATs) | Enzyme Family |

| Histone Deacetylases (HDACs) | Enzyme Family |

| NuA4 | Protein Complex |

| Esa1 | Protein (Enzyme) |

| HAT1 | Protein (Enzyme) |

| CAF-1 | Protein Complex (Chaperone) |

| RNA polymerase | Protein (Enzyme) |

| PR-Set7 / SET8 | Protein (Enzyme) |

| 53BP1 | Protein |

| SUV4-20H1 | Protein (Enzyme) |

| SUV4-20H2 | Protein (Enzyme) |

Arginine Methylation within the H4 Basic Patch (e.g., R17, R19)

Within the histone H4 N-terminal tail lies a highly conserved, positively charged region known as the "basic patch," which includes residues 16-KRHR-19. royalsocietypublishing.org The arginine residues at positions 17 and 19 are key components of this patch and are subject to methylation. royalsocietypublishing.orgnih.gov The protein arginine methyltransferase PRMT7 has been identified as an enzyme that can methylate these specific sites. nih.govescholarship.org

Research indicates a functional crosstalk between methylation events on the H4 tail. For instance, the monomethylation of H4R17 by PRMT7 can act as an allosteric activator for another enzyme, PRMT5, significantly enhancing its ability to methylate H4R3. nih.gov This interplay highlights a hierarchical system where one modification can directly influence another. Studies involving the mutation of H4R17 and H4R19 in Drosophila have revealed their critical importance; these mutations lead to a variety of growth defects and disrupt the normal patterns of other histone marks, such as H4K16 acetylation and H3K79 methylation. royalsocietypublishing.orgsdbonline.org The loss of arginine at positions 17 or 19 has been shown to abolish the substrate activity of H4 peptides, underscoring the critical role of these specific residues. escholarship.org

Influence on Chromatin Compaction, Heterochromatin Formation, and Gene Silencing

The histone H4 basic patch, containing R17 and R19, is fundamentally important for the folding of chromatin into more compact, higher-order structures. nih.govroyalsocietypublishing.org The positive charges of the lysine and arginine residues within this patch are crucial for internucleosomal interactions. portlandpress.comroyalsocietypublishing.org Deletion of this basic patch (amino acids 15-19) disrupts normal chromatin structure. researchgate.net

In the context of gene silencing, this region plays a direct role in the formation of heterochromatin—a tightly packed form of DNA associated with transcriptional repression. In yeast, the H4 basic patch is essential for telomeric silencing through its interaction with silencing proteins like Sir3. nih.govnih.gov Substitutions of H4R17 and H4R19 with alanine (B10760859) are known to eliminate gene silencing. nih.gov The physical interaction between the basic patch and silencing factors is a key mechanism for establishing and maintaining heterochromatic domains. nih.gov Given that methylation can alter the charge and binding properties of arginine residues, the methylation of H4R17 and H4R19 is positioned to be a significant regulatory event in modulating chromatin compaction and gene silencing.

Role in DNA Damage Response and Cell Cycle Regulation

Histone PTMs are central to the DNA Damage Response (DDR), a network of pathways that detects and repairs DNA lesions. mdpi.commdpi.com Arginine methylation on histones is an integral part of this response. mdpi.comnih.gov While much of the focus has been on H4K20 methylation's role in recruiting repair proteins like 53BP1, arginine methylation also contributes significantly. mdpi.comresearchgate.net The enzyme PRMT7, which methylates H4R17 and R19, also targets H4R3, and its activity has been shown to negatively regulate the expression of genes involved in DNA repair. nih.govresearchgate.net

The integrity of the H4 basic patch is also linked to cell cycle progression and development. sdbonline.org As demonstrated in Drosophila, mutations at H4R17 and H4R19 result in significant developmental defects, highlighting the importance of these residues for the proper regulation of gene expression during organismal development. royalsocietypublishing.orgsdbonline.org This regulatory function is intrinsically linked to the control of the cell cycle. The crosstalk between residues in the basic patch and other modifications, such as H3K79 methylation, is a critical component of the complex regulatory network that ensures genomic stability through different phases of the cell cycle. royalsocietypublishing.org

Ubiquitination of Histone H4 and its Functional Implications

Ubiquitination, the covalent attachment of the small protein ubiquitin to lysine residues, is another critical PTM found on histones, including H3 and H4. nih.govnih.gov Though occurring at relatively low levels compared to H2A and H2B ubiquitination, H4 ubiquitination is a key regulatory mark in chromatin-based processes, particularly in the response to DNA damage. nih.govresearchgate.net

H4K91 Ubiquitination and its Response to DNA Damage

A specific and significant ubiquitination event on histone H4 occurs at lysine 91 (H4K91) in response to DNA damage. nih.govnih.govmdpi.com The E3 ubiquitin ligase BBAP has been identified as the enzyme that selectively monoubiquitylates H4K91. nih.govfrontiersin.org This modification is a crucial step in the DDR pathway, particularly for the recruitment of the tumor suppressor protein 53BP1 to the sites of DNA double-strand breaks. nih.govfrontiersin.org

The mechanism involves an intricate PTM crosstalk. The initial monoubiquitylation of H4K91 by BBAP acts as a licensing mark that facilitates the subsequent methylation of H4 at lysine 20 (H4K20). nih.govmdpi.com The resulting dimethylated H4K20 (H4K20me2) is then directly recognized by the Tudor domain of 53BP1, anchoring the repair protein at the site of damage. nih.govmdpi.com Disruption of H4K91 ubiquitylation impairs the accumulation of H4K20 methylation and delays the recruitment of 53BP1, thereby hindering the DNA repair process. nih.govfrontiersin.org

Link to Genomic Stability and Developmental Processes

The proper functioning of the DNA damage response is paramount for maintaining genomic stability, and the ubiquitination of H4K91 is a key contributor to this process. nih.govnih.gov By ensuring the timely and efficient recruitment of repair factors like 53BP1, H4K91ub helps to prevent the accumulation of DNA lesions that can lead to mutations and chromosomal aberrations, which are hallmarks of cancer. nih.govnih.govresearchgate.net The entire process of histone ubiquitination and deubiquitination is tightly regulated to safeguard the genome during transcription, replication, and cell division. nih.gov

Proper development of multicellular organisms relies on the stringent maintenance of cell identity and genomic integrity. sdbonline.orgresearchgate.net The H4 basic patch, which contains the functionally critical R17 and R19 residues, has a demonstrated role in regulating gene transcription during developmental processes. royalsocietypublishing.org While the direct role of H4K91 ubiquitination in development is an area of ongoing research, its fundamental contribution to preserving genome stability is essential for normal cellular proliferation and differentiation that underpins organismal development. nih.gov

Molecular Interactions and Structural Dynamics of the Histone H4 2 21 Region

Inter-nucleosomal Contacts Mediated by the Histone H4 N-Terminal Tail

The compaction of the "beads-on-a-string" nucleosomal array into more condensed chromatin fibers is largely mediated by interactions between the H4 N-terminal tail of one nucleosome and the surface of an adjacent one. nih.govroyalsocietypublishing.orgasm.org These contacts are fundamental for the formation and stability of higher-order chromatin structures.

A key interaction driving chromatin compaction is the binding of the basic H4 N-terminal tail to a negatively charged region on the surface of a neighboring nucleosome known as the H2A/H2B acidic patch. nih.govroyalsocietypublishing.orgresearchgate.net This acidic patch is a highly conserved surface feature composed of eight acidic residues from histones H2A and H2B, creating a grooved, electronegative interface. nih.gov

Molecular dynamics simulations and structural studies suggest that residues 16-22 of the H4 tail have a propensity to form an α-helix that fits into the acidic patch groove. nih.gov Specific contacts have been identified; for instance, H4 Arginine 19 (R19) can interact with H2A Glutamate 56 (E56), while H4 Lysine (B10760008) 20 (K20) interacts with H2B Glutamate 110 (E110). nih.gov Cross-linking studies have confirmed the proximity of H4 Valine 21 (V21) to H2A Glutamate 64 (E64) in folded nucleosome arrays, highlighting the spatial closeness of these interacting regions. nih.govnih.gov This interaction is not rigidly fixed, as residues flanking V21 can also participate, suggesting some flexibility in the binding mode. nih.gov

| Interacting Residues in H4 Tail-Acidic Patch Binding | |

| Histone H4 Residue | Interacting Acidic Patch Residue |

| Arginine 19 (R19) | H2A Glutamate 56 (E56) |

| Lysine 20 (K20) | H2B Glutamate 110 (E110) |

| Valine 21 (V21) | H2A Glutamate 64 (E64) |

| Arginine 23 (R23) | H2A E56 and H2B E110 |

This table summarizes key predicted and experimentally verified interactions between the Histone H4 tail and the H2A/H2B acidic patch.

The H4 tail-acidic patch interaction is essential for folding nucleosome arrays into compact structures, including the historically proposed 30-nm fiber. nih.govasm.orgnih.gov The N-terminal tail of H4 is considered the most critical among all core histones for this process. nih.gov Deletion of the H4 N-terminal tail significantly reduces the compaction level of nucleosome arrays. nih.gov Specifically, the amino acid stretch from residues 14-19 of the H4 tail is crucial for mediating this compaction. nih.gov

The binding of the H4 tail to adjacent nucleosomes helps to stabilize the zig-zagged arrangement of nucleosomes, which is a feature of condensed chromatin fibers. wikipedia.org This interaction acts as a molecular bridge, bringing neighboring nucleosomes closer together and facilitating the formation of a dense, transcriptionally repressive chromatin state. The presence of linker histones, such as Histone H1, further stabilizes these compacted structures by binding to the linker DNA and the nucleosome dyad. wikipedia.org

Histone H4 N-Terminal Tail Regulation of DNA Accessibility

The dynamic nature of the H4 tail's interactions directly influences the accessibility of the underlying DNA to the cellular machinery responsible for transcription, replication, and repair. In its unmodified, basic state, the H4 tail promotes chromatin compaction, thereby limiting DNA access. royalsocietypublishing.org

Post-translational modifications (PTMs) within the H4 (2-21) tail can modulate these interactions. A prime example is the acetylation of lysine residues, particularly Lysine 16 (H4K16ac). nih.govwikipedia.org Acetylation neutralizes the positive charge of the lysine side chain, which weakens the electrostatic interaction between the H4 tail and the negatively charged acidic patch. epicypher.com This disruption of inter-nucleosomal contacts leads to a more "open" or decondensed chromatin structure, which is generally associated with increased DNA accessibility and transcriptional activity. nih.govroyalsocietypublishing.org For example, acetylation of H4K16 has been shown to inhibit the formation of the 30-nm chromatin fiber. nih.gov

| Effect of H4 Tail State on Chromatin Structure | |

| State of H4 Tail (2-21) | Effect on Chromatin |

| Unmodified (basic) | Promotes interaction with acidic patch; leads to chromatin compaction and reduced DNA accessibility. royalsocietypublishing.org |

| Acetylated (e.g., H4K16ac) | Weakens interaction with acidic patch; leads to chromatin decondensation and increased DNA accessibility. nih.govepicypher.com |

Interaction with DNA-Binding Proteins and Regulatory Factors

Beyond its structural role in chromatin folding, the H4 (2-21) tail serves as a crucial binding platform for a variety of non-histone proteins that regulate genome function.

The cluster of basic residues within the H4 N-terminal tail (including Lysines 5, 8, 12, 16, and 20, and Arginines 3, 17, 19) forms a "basic patch" that attracts and binds proteins containing acidic domains. This region is a hotspot for interactions with components of the chromatin machinery. For example, the BAH (Bromo-Adjacent Homology) domain of Sir3, a key protein in yeast gene silencing, makes multiple contacts with the nucleosome, including interactions with the H4 tail and the acidic patch. nih.govepicypher.com

The binding of these regulatory proteins can compete with the H4 tail's own interaction with the acidic patch, potentially preventing chromatin condensation and instead promoting the assembly of alternative higher-order structures with distinct biological functions. royalsocietypublishing.org

The H4 tail, and its modification state, directly recruits or inhibits the binding of various regulatory factors. Acetylation of the H4 tail, for instance, creates binding sites for proteins containing bromodomains, which are modules that specifically recognize acetyl-lysine motifs. royalsocietypublishing.org These bromodomain-containing proteins are often components of larger complexes involved in transcription activation and chromatin remodeling. royalsocietypublishing.org

Conversely, the physical state of the tail can block the function of certain chromatin remodelers. wikipedia.org The interaction of the H4 tail with an adjacent nucleosome can sterically hinder access to the DNA or other histone surfaces, preventing remodelers from engaging with their substrate. The modification of the tail, such as through H4K16 acetylation, can alleviate this inhibition and facilitate the recruitment and activity of these regulatory complexes, thereby altering gene expression patterns. wikipedia.org

Conformational Changes and Flexibility of the H4 N-Terminal Tail

The N-terminal tail of histone H4, particularly the region encompassing residues 2-21, is characterized as an intrinsically disordered region that plays a pivotal role in chromatin structure and gene regulation. nih.govnih.gov This inherent flexibility allows the tail to adopt a wide range of conformations, which are influenced by its local environment, interactions with DNA, and post-translational modifications (PTMs). icm.edu.placs.org The tail's dynamic nature is not random but can be described as a "fuzzy complex" with DNA, involving robust but transient and heterogeneous interactions. nih.govnih.govnih.govcell.com

Research employing various biophysical and computational techniques has provided detailed insights into the conformational ensemble of the H4 tail. Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations have been particularly instrumental in characterizing its structural dynamics. nih.govicm.edu.plnih.gov These studies indicate that while the H4 tail is largely disordered, it does not behave as a completely random coil. Its conformational flexibility is reduced compared to a free peptide of the same sequence, suggesting that its interactions within the nucleosome constrain its movement. nih.gov

Several key findings from research on the H4 tail's conformational state are summarized below:

Inherent Disordered State : In its isolated state, the H4 tail is predominantly disordered. However, even within this disorder, transient secondary structures can form. icm.edu.plresearchgate.net

Influence of Post-Translational Modifications (PTMs) : PTMs, especially the acetylation of lysine residues, significantly alter the conformational ensemble of the H4 tail. acs.orgpnas.org Acetylation neutralizes the positive charge of lysine, which can weaken the electrostatic interactions between the tail and DNA. icm.edu.pl This can lead to a more compact tail conformation and modulate the accessibility of different residues. acs.org For instance, the mutation of H4K16 to glutamine (H4K16Q), which mimics acetylation, induces structural disorder in the H4 basic patch (residues 16-19). icm.edu.plpnas.org

The table below details findings from various studies on the secondary structure and flexibility of the H4 tail under different conditions.

| Study Type | Condition Investigated | Key Findings on H4 (2-21) Region | References |

| Molecular Dynamics | Isolated H4 Tail vs. H4 Tail in Nucleosome | Isolated tail shows some propensity for α-helix formation (residues 4-10 in Amber03 force field). In the nucleosome, the secondary structure is destabilized. | icm.edu.pl |

| Molecular Dynamics | Unmodified H4 Tail | The region from Ala-15 to Lys-20 shows a strong propensity for forming an α-helical structure. | researchgate.net |

| Molecular Dynamics | H4K16 Acetylation | Reduces the α-helix forming propensity of the Ala15-Lys20 region and destabilizes its binding to the acidic patch. | researchgate.net |

| NMR Spectroscopy | H4 Tail in Nucleosome | Tails are strongly dynamically disordered but with reduced conformational flexibility compared to a free peptide. | nih.gov |

| NMR & Computational | H4 Tail Acetylation | Acetylation of K16 and K20 leads to tail compaction, partly mediated by increased intramolecular contacts. | acs.org |

| Hydrogen/Deuterium Exchange NMR | H4K16Q Mutation (mimics acetylation) | Induces structural disorder of the H4 basic patch (K16-R19). | icm.edu.pl |

The flexibility of the H4 tail is not uniform across its length. The region from residues 16-22 has been observed to fold onto the nucleosome core, while the more N-terminal residues (1-15) remain more disordered and accessible. icm.edu.pl This differential flexibility is crucial for the tail's function, allowing it to act as a dynamic signaling hub that can be modulated by PTMs to recruit various effector proteins and regulate higher-order chromatin structure. nih.gov The interplay between transient structures, fuzzy interactions with DNA, and PTM-induced conformational shifts defines the dynamic landscape of the Histone H4 (2-21) region.

Functional Roles of the Histone H4 N Terminal Tail in Core Cellular Processes

Orchestration of Gene Expression

The Histone H4 N-terminal tail is a key player in the intricate dance of gene regulation, capable of both promoting and repressing transcriptional activity. This dual functionality is largely governed by the specific PTMs adorning the tail and the subsequent recruitment of effector proteins that interpret this "histone code."

Active Transcription Promotion and Regulation of Histone Gene Loci

Acetylation of lysine (B10760008) residues within the Histone H4 tail is a hallmark of transcriptionally active chromatin. biologists.com This modification neutralizes the positive charge of the lysine side chains, which is thought to weaken the interaction between the histone tail and the negatively charged DNA backbone. biologists.com This charge neutralization can lead to a more open and accessible chromatin structure, facilitating the binding of transcription factors and RNA polymerase to initiate gene expression. bmbreports.org Specifically, the acetylation of H4 at lysines 5 and 12 is a well-established mark of newly synthesized histones destined for incorporation into chromatin during DNA replication, a process tightly linked to the transcriptional activation of histone genes themselves. embopress.org

The regulation of histone gene loci, which are often found in tandemly repeated clusters, is critical for ensuring an adequate supply of histones for packaging newly synthesized DNA during S phase. sdbonline.org The Histone Locus Body (HLB), a nuclear sub-compartment, concentrates the factors necessary for the coordinated transcription of these genes. sdbonline.org Recent studies in Drosophila and human cells have revealed that soluble, non-nucleosomal histone H4 can localize to the HLB and directly participate in a feedback mechanism that represses histone gene transcription. biorxiv.orgbiorxiv.org This suggests a sophisticated system where the availability of histone H4 itself helps to fine-tune the expression of histone genes, ensuring a balanced supply for chromatin assembly. biorxiv.org

| H4 Tail Modification/Interaction | Function in Active Transcription | Associated Proteins/Processes |

| Lysine Acetylation (e.g., K5, K8, K12, K16) | Reduces positive charge, leading to chromatin decompaction and increased DNA accessibility. biologists.combmbreports.org | Histone Acetyltransferases (HATs), Bromodomain-containing proteins, Transcription factors, RNA Polymerase II. biologists.combiorxiv.org |

| Regulation of Histone Gene Loci | Feedback repression of histone gene transcription by soluble histone H4 to coordinate histone synthesis with DNA replication. biorxiv.orgbiorxiv.org | Histone Locus Body (HLB), Mxc/NPAT. biorxiv.org |

Mechanisms of Transcriptional Repression

Conversely, the Histone H4 N-terminal tail is integral to the formation of condensed, transcriptionally silent heterochromatin. A primary mechanism of repression, particularly in yeast, involves the interaction of the unacetylated H4 tail with the Silent Information Regulator (SIR) proteins. wikipedia.orgnih.gov The basic patch within the H4 tail, specifically residues 16 through 19, is crucial for this interaction. nih.gov SIR3 and SIR4 proteins bind directly to the N-termini of histones H3 and H4, initiating the spreading of the SIR protein complex and the subsequent condensation of chromatin into a repressive state. wikipedia.orgnih.gov Deacetylation of H4 lysine 16 (H4K16) by the deacetylase Sir2 is a critical prerequisite for SIR protein binding and the establishment of silencing at telomeres and silent mating-type loci. wikipedia.orgpnas.org

Beyond deacetylation, other modifications of the H4 tail can also mediate transcriptional repression. For instance, sumoylation of histone H4 has been linked to gene silencing. nih.gov Studies have shown that H4 sumoylation can facilitate the recruitment of histone deacetylases (HDACs) and Heterochromatin Protein 1 (HP1), both of which are key components of repressive chromatin. nih.gov Furthermore, sumoylation at H4 lysine 12 (H4K12su) has been demonstrated to inhibit the activity of the histone acetyltransferase p300, thereby preventing the establishment of transcriptionally active chromatin marks. biorxiv.orgelifesciences.org

| H4 Tail Modification/Interaction | Mechanism of Transcriptional Repression | Key Interacting Proteins |

| Deacetylation (especially at K16) | Allows for the binding of SIR proteins, leading to heterochromatin formation and gene silencing. wikipedia.orgnih.gov | Sir2, SIR3, SIR4. wikipedia.orgnih.gov |

| Interaction with SIR proteins | The basic patch (residues 16-19) of the H4 tail directly binds SIR3, nucleating the formation of silent chromatin. nih.govnih.gov | SIR3, SIR4. nih.gov |

| Sumoylation (e.g., at K12) | Recruits repressive complexes and inhibits the activity of histone acetyltransferases. nih.govelifesciences.org | SUMO, UBC9, HDACs, HP1, p300. nih.govelifesciences.org |

Critical Involvement in DNA Replication and Repair

The integrity of the genome is paramount for cell survival, and the Histone H4 N-terminal tail is at the forefront of processes that ensure faithful DNA replication and the efficient repair of DNA damage.

Regulation of Replication Fork Progression

During DNA replication, the chromatin structure must be transiently disassembled ahead of the replication fork and rapidly reassembled on the two newly synthesized daughter strands. The Histone H4 tail is intimately involved in this process. Newly synthesized histone H4 is characteristically diacetylated at lysines 5 and 12. embopress.org This modification pattern is thought to be crucial for the proper handover of new H3-H4 dimers from histone chaperones like Asf1 to chromatin assembly factors at the replication fork. frontiersin.orgmdpi.com While this acetylation is generally removed as chromatin matures, its transient presence is essential for the efficient assembly of nascent chromatin. tandfonline.com

The state of the H4 tail can also influence the progression of the replication machinery. For instance, stalled replication forks, which can arise from various DNA lesions, pose a significant threat to genome stability. oup.com The SLF1 protein, involved in replication-coupled repair, has been shown to interact with the histone H4 tail at stalled forks, highlighting the tail's role in signaling replication stress. oup.com

Signaling and Recruitment in Response to DNA Damage

The Histone H4 tail acts as a crucial signaling platform in the DNA damage response (DDR). In the event of a DNA double-strand break (DSB), one of the most cytotoxic forms of DNA damage, the cell initiates a complex signaling cascade to recruit repair factors. nih.gov Post-translational modifications on the H4 tail are central to this process. royalsocietypublishing.org

Acetylation of H4, particularly at lysine 16 (H4K16ac), plays a significant role in creating a more open chromatin environment around the break site, which is conducive to the recruitment of repair proteins. royalsocietypublishing.orgpnas.org This acetylation can be mediated by histone acetyltransferases like Tip60. royalsocietypublishing.org The dynamic interplay of acetylation and deacetylation influences the choice of repair pathway, with a rise-and-fall pattern of H4 acetylation corresponding to the temporal regulation of non-homologous end joining (NHEJ) and homologous recombination (HR). xiahepublishing.com

Furthermore, methylation of the H4 tail at lysine 20 (H4K20) is another critical mark in the DDR. d-nb.infooup.com Di-methylated H4K20 (H4K20me2) is recognized by proteins such as 53BP1, a key factor in the NHEJ pathway. royalsocietypublishing.org The recruitment of 53BP1 to DSBs is a crucial step in promoting the repair of breaks, particularly in the G1 phase of the cell cycle. aacrjournals.org The H4 tail can also undergo phosphorylation and ubiquitination in response to DNA damage, further expanding the repertoire of signals that can be generated to orchestrate an effective repair response. nih.govmdpi.com

| DNA Damage Response Event | Role of Histone H4 Tail (2-21) | Key Modifications and Interacting Proteins |

| DNA Double-Strand Break (DSB) Signaling | Creates a binding platform for repair proteins and facilitates chromatin relaxation. royalsocietypublishing.orgd-nb.info | H4K16ac (by Tip60), H4K20me2. royalsocietypublishing.orgpnas.org |

| Recruitment of Repair Factors | Acetylated H4 recruits bromodomain-containing proteins; methylated H4K20 recruits 53BP1. royalsocietypublishing.orgaacrjournals.org | Tip60, 53BP1, BRCA1. pnas.orgxiahepublishing.com |

| Choice of Repair Pathway | The balance of H4 acetylation and deacetylation influences the switch between NHEJ and HR. xiahepublishing.com | HDACs, Tip60, 53BP1, BRCA1. xiahepublishing.com |

Control of Cell Cycle Progression and Chromosomal Stability

The Histone H4 N-terminal tail exerts significant control over the cell cycle and is essential for maintaining the stability of chromosomes. The dynamic modification of this tail at different phases of the cell cycle ensures that critical events like DNA replication and chromosome segregation occur with high fidelity.

The methylation of H4K20 is tightly regulated throughout the cell cycle. spandidos-publications.com H4K20 monomethylation (H4K20me1), catalyzed by the enzyme PR-Set7/Set8, peaks during G2 and M phases and is crucial for proper cell cycle progression. tandfonline.com Dysregulation of PR-Set7 and, consequently, H4K20me1 levels can lead to severe cell cycle defects, including problems with S-phase entry and mitotic progression. tandfonline.com The demethylase PHF8 removes the H4K20me1 mark and is involved in the G1/S transition, highlighting the importance of the dynamic regulation of this modification. nih.gov

Acetylation of the H4 tail also shows cell cycle-dependent dynamics, with levels generally decreasing as cells progress from S phase into mitosis. nih.gov This deacetylation is thought to contribute to the chromatin condensation required for proper chromosome segregation. Phosphorylation of the H4 tail, for instance at serine 1, also increases during mitosis and is implicated in mitotic chromatin condensation. nih.gov

Impact on Cell Cycle Checkpoints and Mitosis

The Histone H4 tail is intimately involved in regulating the passage of cells through the cell cycle and ensuring the fidelity of mitosis. nih.govnumberanalytics.com Its modifications are dynamically regulated in a cell cycle-dependent manner. nih.govnews-medical.net For instance, the synthesis of histone proteins, including H4, is tightly coupled with the S phase to ensure newly replicated DNA is properly packaged. news-medical.net

Acetylation levels on the H4 tail, particularly at lysines 5, 8, 12, and 16, are observed to decrease as cells transition from S phase into mitosis. nih.gov This deacetylation is crucial for mitotic progression. Specifically, the removal of the acetyl group from H4 at lysine 16 (H4K16ac) at the onset of mitosis is a key step for proper chromosome condensation. tandfonline.com This allows the H4 tail to interact with the acidic patch on the H2A-H2B dimer of an adjacent nucleosome, facilitating the compaction of chromatin into mitotic chromosomes. tandfonline.com Studies in yeast have shown that deleting the N-terminal tails of both H3 and H4 leads to a delay in mitosis, underscoring their importance in this process. nih.gov

Furthermore, specific H4 mutations can disrupt mitotic events. For example, a particular H4 allele in yeast, hhf1-20, impairs the interaction between H4 and the centromere-specific H3 variant Cse4p, leading to defects in centromere function and mitotic failure at restrictive temperatures. nih.gov Phosphorylation of the H4 tail at serine 1 also shows a significant increase during mitosis, implicating this modification in mitotic chromatin condensation. nih.gov

| H4 Tail Modification | Timing in Cell Cycle | Reported Function in Cell Cycle/Mitosis |

| Acetylation (K5, K8, K12, K16) | High in S phase, decreases into M phase | Levels are dynamically regulated; deacetylation of H4K16 is required for mitotic chromosome condensation. nih.govtandfonline.com |

| Phosphorylation (S1) | Increases significantly during M phase | Implicated in mitotic chromatin condensation. nih.gov |

| Monomethylation (K20) | Increases in late S phase, peaks in mid-to-late M phase | A cell cycle-dependent mark, though its precise role in mitotic progression is still under investigation. news-medical.net |

Maintenance of Genomic Integrity

The H4 N-terminal tail plays a pivotal role in the DNA Damage Response (DDR), acting as a switchboard that helps direct the choice between different repair pathways to maintain genomic integrity. nih.govnih.gov The modification status of the H4 tail determines which repair factors are recruited to sites of DNA damage, particularly double-strand breaks (DSBs). royalsocietypublishing.orgresearchgate.net

Acetylation-Mediated Repair: In response to DSBs, the histone acetyltransferase Tip60 rapidly acetylates the H4 tail. royalsocietypublishing.orgresearchgate.net This acetylation serves multiple functions:

Chromatin Decompaction: It blocks the interaction between the positively charged H4 tail and the negatively charged acidic patch on neighboring nucleosomes, leading to a more open and accessible chromatin structure. royalsocietypublishing.org This relaxation of chromatin is essential to allow the repair machinery to access the broken DNA.

Protein Recruitment: The acetylated H4 tail acts as a binding platform for proteins containing bromodomains, such as ZMYND8 and BRD4, which are important for DSB repair. royalsocietypublishing.orgresearchgate.net

Repair Pathway Choice: H4K16 acetylation can sterically block the binding of the repair factor 53BP1 to the adjacent H4K20 methylation mark. nih.gov This action helps to antagonize the Non-Homologous End Joining (NHEJ) pathway and promote the high-fidelity Homologous Recombination (HR) pathway. nih.govresearchgate.net

| H4 Tail PTM | DNA Repair Pathway | Mechanism of Action | Key Interacting Proteins |

| Acetylation (H4Ac) | Homologous Recombination (HR) | Creates open chromatin; provides a binding platform for repair factors; blocks 53BP1 binding to H4K20me2. nih.govroyalsocietypublishing.org | Tip60, ZMYND8, BRD4 |

| Dimethylation (H4K20me2) | Non-Homologous End Joining (NHEJ) | Acts as a docking site for 53BP1, a crucial factor for NHEJ initiation. researchgate.netnih.gov | 53BP1, RIF1 |

Contributions to Nucleosome Assembly and Disassembly

The H4 tail is fundamental to the process of packaging DNA into chromatin, a process mediated by histone chaperones.

Stepwise Deposition of Histone H3-H4 Tetramers

Nucleosome assembly is a highly ordered, stepwise process that begins with the deposition of H3-H4 onto DNA. nih.gov The fundamental unit is an (H3-H4)2 tetramer, which is deposited first, followed by the addition of two H2A-H2B dimers to complete the nucleosome core particle. nih.govrupress.org

While it was long believed that a stable, pre-formed (H3-H4)2 tetramer was the sole unit of deposition, evidence now suggests a more dynamic situation. Biochemical studies indicate that H3 and H4 associate with chaperones as dimers, suggesting that dimers may be the basic assembly units. pnas.org The prevailing model posits that during DNA replication, histone deposition largely involves intact "old" (parental) or "new" (newly synthesized) H3-H4 tetramers, which helps in the faithful propagation of epigenetic marks. pnas.orgnih.gov However, at transcriptionally active genomic regions that experience high rates of histone exchange, existing H3-H4 tetramers can be split, allowing for the exchange of H3-H4 dimers and the formation of "mixed" tetramers containing both old and new histones. pnas.org

Collaboration with Histone Chaperones (e.g., HAT1, CAF-1, ASF1, NAP1)

A network of histone chaperones manages the supply and deposition of H3-H4, preventing their aggregation and ensuring their correct placement. The H4 tail is crucial for these interactions.

ASF1 (Anti-silencing function 1): This chaperone is a central hub in the H3-H4 trafficking pathway. rupress.org It binds to newly synthesized H3-H4 dimers in the cytoplasm and escorts them into the nucleus. portlandpress.com ASF1 then acts as a key intermediary, handing off the H3-H4 dimers to various deposition chaperones. rupress.orgnih.gov

HAT1 (Histone acetyltransferase 1): HAT1 is part of a major soluble complex with newly synthesized H3-H4, where it specifically acetylates H4 at lysines 5 and 12. portlandpress.com This "deposition-related" acetylation pattern is a hallmark of newly assembled chromatin and is thought to be important for chromatin maturation. nih.gov

CAF-1 (Chromatin Assembly Factor 1): This is a primary chaperone responsible for depositing H3-H4 onto newly replicated DNA. nih.govinstitut-curie.org ASF1 transfers H3-H4 dimers to CAF-1 at the replication fork. nih.gov Although CAF-1 binds a single H3-H4 dimer at a time, it facilitates the oligomerization and deposition of (H3-H4)2 tetramers onto DNA. nih.govinstitut-curie.org

NAP1 (Nucleosome Assembly Protein 1): While primarily known as an H2A-H2B chaperone, NAP1 also collaborates in processes involving H3-H4. nih.gov For instance, during gene silencing, NAP1 can work with silencing complexes to mediate H3 deacetylation and demethylation, thereby modulating local chromatin structure. nih.gov

| Histone Chaperone | Primary Role Related to Histone H4 |

| ASF1 | Binds and transports newly synthesized H3-H4 dimers; acts as a central hub to transfer H3-H4 to deposition chaperones. rupress.orgportlandpress.com |

| HAT1 | Acetylates newly synthesized H4 at lysines 5 and 12, a key mark for deposition-related chromatin assembly. portlandpress.comnih.gov |

| CAF-1 | Receives H3-H4 from ASF1 and deposits it onto DNA during replication, promoting tetramer formation. nih.govinstitut-curie.org |

| NAP1 | Primarily an H2A-H2B chaperone, but collaborates with H3-H4 machinery to modulate chromatin structure during processes like gene silencing. nih.gov |

Developmental Regulation and Cell Differentiation

The H4 tail and its modifications are critical regulators of gene expression programs that drive embryonic development and cell lineage specification. nih.govresearchgate.net The dynamic addition and removal of PTMs on the H4 tail help establish and maintain cell-type-specific chromatin states. researchgate.netnumberanalytics.com

Acetylation of H4 at lysine 16 (H4K16ac) has emerged as a particularly crucial mark in development. nih.govoup.com Null mutations of the enzyme responsible for H4K16ac are embryonic lethal in mice, highlighting its essential role. oup.com The levels of H4K16ac are dynamically regulated during cell differentiation.

Neuronal Differentiation: In mouse embryonic stem cells differentiating into neurons, general H4 tail acetylations at lysines 5, 8, and 12 are elevated during the early stages, while H4K16ac becomes the prevalent mark during late differentiation and in mature neurons. biologists.com

Hematopoiesis: In the myeloid lineage, H4K16ac is massively increased in terminally differentiated neutrophils, where it plays a dual role in regulating both differentiation-specific genes and apoptosis. nih.govoup.com In hematopoietic stem cells (HSCs), heterogeneous levels of H4K16ac among individual cells help maintain a crucial balance between the quiescent state and activation for proliferation and differentiation. nih.gov

Beyond acetylation, other regulatory events on the H4 tail contribute to differentiation. For example, proteolytic cleavage of the H4 N-terminal tail between residues 17 and 19 has been observed during the differentiation of intestinal cells, representing a distinct epigenetic mechanism for altering chromatin function. mdpi.com

| Differentiation Context | Key H4 Tail Event | Functional Outcome |

| Neuronal Differentiation | Dynamic changes in acetylation; H4K16ac becomes prevalent in late stages. biologists.com | Regulation of gene expression programs for neuronal lineage specification. |

| Myeloid Differentiation | Massive hyperacetylation of H4K16 in terminal neutrophils. nih.govoup.com | Regulation of differentiation and programmed cell death (apoptosis). |

| Hematopoietic Stem Cells | Heterogeneous levels of H4K16ac. nih.gov | Balances quiescence and activation to maintain the stem cell pool. |

| Intestinal Cell Differentiation | Proteolytic cleavage of the H4 tail (residues 17-19). mdpi.com | Alters chromatin function to facilitate differentiation. |

Compound and Protein Index

| Name | Class/Type |

| Histone H4 | Core Histone Protein |

| Histone H3 | Core Histone Protein |

| Histone H2A | Core Histone Protein |

| Histone H2B | Core Histone Protein |

| ASF1 | Histone Chaperone |

| BRD4 | Bromodomain-containing Protein |

| CAF-1 | Histone Chaperone |

| Cse4p | Centromeric Histone H3 Variant |

| HAT1 | Histone Acetyltransferase |

| NAP1 | Histone Chaperone |

| RIF1 | DNA Repair Protein |

| Tip60 | Histone Acetyltransferase |

| ZMYND8 | Bromodomain-containing Protein |

| 53BP1 | DNA Repair Protein |

Future Perspectives in Histone H4 2 21 Research

Deciphering the Regulatory Logic of the Histone H4 N-Terminal Tail Code

The concept of a "histone code" posits that specific combinations of histone modifications act sequentially or in concert to bring about distinct downstream biological outcomes. wikipedia.org The H4 N-terminal tail is a hotbed of such modifications, including acetylation, methylation, phosphorylation, and ubiquitination. nih.govwikipedia.org A primary future challenge lies in moving beyond cataloging these marks to understanding the intricate logic that governs their placement and interpretation.

A significant area of focus will be to unravel the "crosstalk" between different modifications on the H4 tail and even between H4 and other histones. nih.gov For instance, studies have shown that methylation of arginine 3 on histone H4 (H4R3me) by PRMT1 can facilitate subsequent acetylation of the H4 tail. wikipedia.org Conversely, acetylation of H4 can inhibit its methylation. wikipedia.org Understanding the enzymatic machinery—the "writers," "erasers," and "readers" of these marks—and how their activities are coordinated will be crucial. For example, the phosphorylation of serine 10 on histone H3 has been shown to stimulate the acetylation of lysine (B10760008) 14 on the same histone by the enzyme Gcn5, illustrating a well-defined instance of such crosstalk. nih.gov

Future research will likely employ sophisticated techniques, such as combinatorial peptide libraries, to systematically investigate how different combinations of modifications on the H4 (2-21) peptide influence the binding of effector proteins. nih.govnih.gov These libraries can be designed to represent a vast number of permutations of known modifications, allowing for high-throughput screening of interactions with "reader" domains like bromodomains, chromodomains, and Tudor domains. nih.govnih.gov

Table 1: Examples of Crosstalk Involving Histone H4 N-Terminal Tail Modifications

| Interacting Modifications | Effect | Key Enzymes/Readers |

| H4R3 methylation and H4 tail acetylation | H4R3 methylation by PRMT1 promotes subsequent H4 acetylation. | PRMT1 |

| H4 tail acetylation and H4R3 methylation | Acetylation of the H4 tail can inhibit its methylation by PRMT1. | PRMT1 |

| H3S10 phosphorylation and H3K14 acetylation | Phosphorylation of H3S10 enhances the ability of Gcn5 to acetylate H3K14. | Gcn5 |

| H3K4 methylation and H4K16 acetylation | A link between these two modifications has been observed at some inducible genes. | Not fully elucidated |

Addressing Specificity and Redundancy of H4 N-Terminal Tail Modifications

A key question in the field is the degree of specificity versus redundancy among the various PTMs on the H4 N-terminal tail. While the "histone code" hypothesis suggests a high degree of specificity, evidence also points towards some level of redundancy, where different modifications may have overlapping functions.

For example, the acetylation of lysines 5, 8, and 12 on the H4 tail is often considered to have a cumulative and somewhat nonspecific effect related to charge neutralization, which weakens the interaction between the histone tail and DNA. researchgate.net This general reduction in positive charge is thought to facilitate a more open chromatin structure, permissive for transcription. nih.gov

In contrast, acetylation of lysine 16 on histone H4 (H4K16ac) appears to have a more specific and unique role. researchgate.net This single modification has been shown to disrupt the interaction between the H4 tail and the acidic patch on the surface of the H2A-H2B dimer of an adjacent nucleosome, thereby inhibiting the formation of compact 30-nm chromatin fibers. nih.govresearchgate.net Genetic studies have further underscored the unique importance of H4K16, as its mutation can lead to defects in chromatin assembly and DNA replication that are not observed with single mutations of the other acetylatable lysines in the H4 tail. researchgate.net

Future research will need to employ precise genome editing techniques, such as CRISPR-Cas9, to generate cell lines with specific mutations or modifications at individual lysine residues within the H4 (2-21) sequence. These studies will be instrumental in dissecting the specific contributions of each modification to various cellular processes, including transcription, DNA repair, and replication, and in clarifying the balance between specific and redundant functions.

Investigating the Impact of Environmental Stimuli on H4 (2-21) PTMs

The epigenetic landscape, including histone modifications, is not static and can be dynamically influenced by a wide range of environmental stimuli. nih.gov Understanding how these external factors impact the PTMs on the Histone H4 (2-21) tail is a burgeoning area of research with significant implications for health and disease.

Environmental exposures, including toxins, diet, and stress, can alter the activity of histone-modifying enzymes, leading to changes in the patterns of H4 tail modifications. nih.govmdpi.comtandfonline.com For instance, exposure to certain heavy metals like nickel has been shown to inhibit histone H4 acetylation and alter the methylation status of histone H3. nih.govnih.gov Similarly, dietary components can influence the availability of cofactors for histone acetyltransferases (HATs) and histone deacetylases (HDACs), thereby modulating global and gene-specific histone acetylation levels. mdpi.com

Future studies will likely focus on systematically characterizing the effects of a broader range of environmental agents on the H4 (2-21) "modifisome." This will involve the use of high-resolution mass spectrometry and other sensitive techniques to profile the changes in H4 PTMs in response to specific environmental challenges. nih.gov Such research could identify biomarkers of environmental exposure and provide mechanistic insights into how environmental factors contribute to disease pathogenesis through epigenetic alterations. Moreover, investigating how these environmentally induced epigenetic changes might be transmitted across generations is a key area of future inquiry.

Table 2: Examples of Environmental Stimuli Affecting Histone Modifications

| Environmental Stimulus | Effect on Histone Modifications |

| Nickel | Decreases global H3 and H4 acetylation; increases H3K9me2 levels. nih.govnih.gov |

| Arsenic | Believed to cause cancer through epigenetic mechanisms. nih.gov |

| Poor Nutrition | Can be a susceptibility factor for developing cancer via arsenic exposure. nih.gov |

| Trichostatin A (TSA) | A histone deacetylase inhibitor that promotes histone acetylation. nih.gov |

Integrating Multi-Omics Data for Comprehensive H4 N-Terminal Tail Network Analysis

To fully comprehend the functional significance of the Histone H4 (2-21) tail, it is essential to move beyond a reductionist approach and integrate information from multiple "omics" layers. nih.govnih.gov Future research will increasingly rely on systems biology approaches that combine genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive network models of H4 tail function.

By integrating data from these different levels, researchers can begin to understand the complex interplay between H4 PTMs and other cellular processes. nih.govyoutube.com For example, combining chromatin immunoprecipitation sequencing (ChIP-seq) data for specific H4 modifications with RNA sequencing (RNA-seq) data can reveal how particular modification patterns correlate with gene expression changes on a genome-wide scale. nih.gov Proteomic approaches, such as mass spectrometry, can identify the proteins that "read" specific H4 modifications and elucidate the composition of the protein complexes that are recruited to chromatin in a modification-dependent manner. aging-us.comresearchgate.net

The development of sophisticated computational tools and machine learning algorithms will be crucial for integrating and interpreting these large, multi-dimensional datasets. nih.govyoutube.com Such integrative analyses will help to build predictive models of how the H4 N-terminal tail network responds to various cellular signals and perturbations, ultimately providing a more holistic understanding of its role in maintaining cellular homeostasis and its dysregulation in disease.

Q & A

Q. Q1. What is the role of the Histone H4 (2-21) peptide in chromatin structure and viral genome chromatinization?

Methodological Answer: Histone H4 (2-21) is a core histone fragment critical for nucleosome assembly. Its interaction with viral DNA, such as herpes simplex virus 1 (HSV-1), facilitates chromatinization, a process essential for viral replication. Structural studies (e.g., X-ray crystallography) reveal that residues 2-21 form a helical domain that binds chromatin-modifying proteins like p55, a WD40 repeat protein . Experimental approaches to study this include:

Q. Q2. How can researchers experimentally validate the binding specificity of Histone H4 (2-21) to chromatin-associated proteins?

Methodological Answer: To validate binding specificity:

Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD values) between Histone H4 (2-21) and targets like p52.

Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

Competitive binding assays : Use unlabeled histone peptides to confirm binding site occupancy .

Functional assays : Test mutants (e.g., K16A) in nucleosome remodeling complexes to assess loss-of-function effects .

Advanced Research Questions

Q. Q3. How do post-translational modifications (PTMs) in Histone H4 (2-21) regulate chromatin dynamics and epigenetic signaling?

Methodological Answer: PTMs (e.g., acetylation, methylation) in Histone H4 (2-21) modulate interactions with reader proteins like p55 and bromodomains. Key methodologies include:

- Site-specific mutagenesis : Replace modifiable residues (e.g., K16) to mimic acetylation (K16Q) or methylation (K20me3).

- Histone code analysis : Use ChIP-seq to correlate PTM patterns with transcriptional activity in cellular models .

- Cryo-EM : Resolve structural changes in nucleosomes induced by PTMs .

Data Contradiction Example:

While structural studies suggest PTMs disrupt p55 binding , functional assays in vivo show residual activity, implying compensatory mechanisms. Researchers must reconcile these by combining structural data with in-cell crosslinking and proteomics .

Q. Q4. What experimental strategies address discrepancies between in vitro and in vivo binding affinities of Histone H4 (2-21) for chromatin modifiers?

Methodological Answer: Discrepancies arise due to:

Cellular context : Nuclear crowding and competing interactions alter binding kinetics.

PTM crosstalk : Simultaneous modifications (e.g., acetylation and phosphorylation) create composite binding surfaces.

Strategies:

Q. Q5. How can researchers design studies to explore the therapeutic potential of targeting Histone H4 (2-21) in viral infections?

Methodological Answer:

Antiviral screens : Use peptide inhibitors mimicking Histone H4 (2-21) to block HSV-1 chromatinization .

CRISPR-Cas9 knockout models : Delete histone H4 genes in cell lines to assess viral replication dependency.

Pharmacological assays : Test small molecules that disrupt histone-viral protein interactions (e.g., high-throughput fluorescence polarization).

Q. Q6. What are the pitfalls in interpreting structural data (e.g., crystallography) of Histone H4 (2-21) complexes?

Answer:

- Static vs. dynamic interactions : Crystallography captures a single conformational state, missing transient binding modes. Validate with NMR or hydrogen-deuterium exchange .

- Artifacts from truncation : The 2-21 peptide may lack flanking residues critical for native folding. Use full-length histones in crosslinking studies.

Q. Q7. How should researchers address low reproducibility in histone-peptide interaction assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.